1-[3-Fluoro-5-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride
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Overview
Description
1-[3-Fluoro-5-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is a chemical compound that features a piperidine ring substituted with a benzyl group containing fluorine atoms
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves . These nerves are known to produce neurotransmitters such as calcitonin gene-related peptide (CGRP), which plays a crucial role in pain transmission .
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
It’s worth noting that the high electronegativity and large steric hindrance of similar compounds have been shown to successfully suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of li–s batteries .
Preparation Methods
The synthesis of 1-[3-Fluoro-5-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The benzyl group is introduced through a reaction involving 3-fluoro-5-(trifluoromethyl)benzyl chloride and piperidine.
Amine Formation: The intermediate is then subjected to amination reactions to introduce the amine group at the piperidine ring.
Hydrochloride Salt Formation: Finally, the compound is converted to its dihydrochloride salt form through treatment with hydrochloric acid.
Industrial production methods often involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
1-[3-Fluoro-5-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced amine forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide).
Scientific Research Applications
1-[3-Fluoro-5-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating receptor-ligand interactions due to its ability to bind to specific receptors.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1-[3-Fluoro-5-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine: This compound differs in the position of the fluorine atoms on the benzyl group, which can affect its binding affinity and activity.
1-[3-Chloro-5-(trifluoromethyl)benzyl]piperidin-4-amine: The substitution of fluorine with chlorine can lead to changes in the compound’s reactivity and pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F4N2.2ClH/c14-11-6-9(5-10(7-11)13(15,16)17)8-19-3-1-12(18)2-4-19;;/h5-7,12H,1-4,8,18H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDFNWFUWFWLOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=CC(=C2)F)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2F4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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